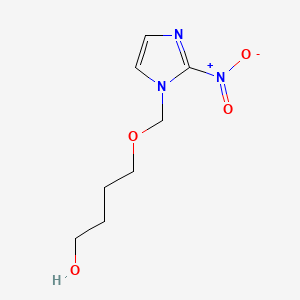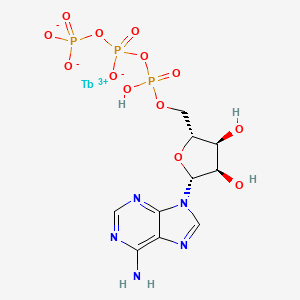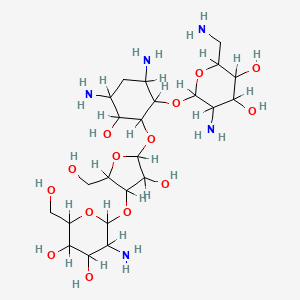
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a chemical compound with the molecular formula C8H13N3O4. This compound has been extensively studied for its potential therapeutic applications in various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly as an immunosuppressant and in the treatment of various diseases.
作用機序
The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. As a derivative of cyclosporine A, it is believed to inhibit the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced production of pro-inflammatory cytokines and suppression of the immune response.
類似化合物との比較
Similar Compounds
Cyclosporine A: A well-known immunosuppressant drug with a similar mechanism of action.
Tacrolimus: Another immunosuppressant with a different molecular structure but similar therapeutic applications.
Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) but is used in similar clinical settings.
Uniqueness
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is unique due to its specific chemical structure, which combines the properties of 1-butanol and 2-nitro-1H-imidazole. This unique structure allows it to interact with molecular targets in a distinct manner, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .
特性
IUPAC Name |
4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKPUFMJSAFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239533 |
Source


|
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93679-08-4 |
Source


|
| Record name | RK 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














